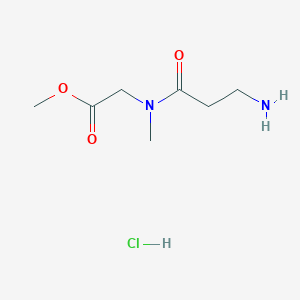

methyl 2-(3-amino-N-methylpropanamido)acetate hydrochloride

Description

Methyl 2-(3-amino-N-methylpropanamido)acetate hydrochloride is a chemically modified ester hydrochloride featuring a branched alkylamine and acetamide backbone. This compound is structurally characterized by:

- An ester group (methyl acetate moiety) that enhances solubility in organic solvents.

- An N-methylpropanamido side chain with a terminal primary amine, which is protonated as a hydrochloride salt to improve aqueous stability and bioavailability.

While direct synthesis or application data for this specific compound are absent in the provided evidence, its structural analogs (e.g., methyl-substituted acetamides and ester hydrochlorides) suggest roles in medicinal chemistry, agrochemicals, or as intermediates in peptide mimetics .

Properties

Molecular Formula |

C7H15ClN2O3 |

|---|---|

Molecular Weight |

210.66 g/mol |

IUPAC Name |

methyl 2-[3-aminopropanoyl(methyl)amino]acetate;hydrochloride |

InChI |

InChI=1S/C7H14N2O3.ClH/c1-9(5-7(11)12-2)6(10)3-4-8;/h3-5,8H2,1-2H3;1H |

InChI Key |

HVTLQOOCGSESDZ-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC(=O)OC)C(=O)CCN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-amino-N-methylpropanamido)acetate hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methyl acetate and 3-amino-N-methylpropanamide.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like methanol or ethanol. The temperature is maintained at a moderate level to ensure the reaction proceeds efficiently.

Catalysts and Reagents: Catalysts such as hydrochloric acid are used to facilitate the reaction. Other reagents may include protective groups to ensure the stability of intermediate compounds.

Purification: The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and automated systems to ensure consistent quality and yield. The process is optimized for cost-effectiveness and scalability, often incorporating continuous flow techniques and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-amino-N-methylpropanamido)acetate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, ethanol, dichloromethane.

Catalysts: Hydrochloric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Scientific Research Applications of Methyl 2-(3-amino-N-methylpropanamido)acetate hydrochloride

This compound is a compound employed in scientific research across chemistry, biology, medicine, and industry. Its applications stem from its chemical properties and reactivity.

Chemistry

This compound serves as a building block in organic synthesis, facilitating the creation of complex molecules. It is also used as a reagent in various chemical reactions. The synthesis of this compound typically involves the reaction of 3-amino-N-methylpropanamide with methyl chloroacetate in the presence of a base like sodium hydroxide, under controlled temperature and pH conditions.

Biology

This compound is studied for its potential biological activity and interactions with biomolecules, including enzymes and receptors. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites, modulating biochemical pathways.

Medicine

In the medical field, this compound is investigated for potential therapeutic properties and its role as a precursor in drug development.

Industry

The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules within various industrial processes. Large-scale production involves batch reactions using automated reactors, with purification through crystallization or chromatography to achieve the required high purity levels.

Mechanism of Action

The mechanism by which methyl 2-(3-amino-N-methylpropanamido)acetate hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations and Physicochemical Properties

The compound’s closest analogs from the evidence include:

Key Differences:

- Solubility: The hydrochloride salt of the target compound likely exhibits higher aqueous solubility than non-ionic analogs like 2-chloro-N-(3-methylphenyl)acetamide .

- Bioactivity : Unlike the psychoactive 2-(2-(4-chlorophenyl)acetamido)-3-methylbutanamide , the primary amine in the target compound may confer distinct receptor-binding profiles.

- Stereochemical Complexity: Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride shares the ester-amine hydrochloride motif but lacks the acetamide linker, reducing conformational flexibility.

Crystallographic and Structural Insights

- Hydrogen Bonding : Unlike 3-chloro-N-(4-methoxyphenyl)propanamide, which forms C–H⋯O contacts and N–H⋯O chains , the target compound’s tertiary amine and ester groups may favor intramolecular hydrogen bonding, reducing crystal lattice stability.

- Packing Efficiency : The triclinic crystal system of 2-chloro-N-(3-methylphenyl)acetamide (a = 8.326 Å, b = 9.742 Å) suggests that bulkier substituents (e.g., N-methylpropanamido) in the target compound could disrupt dense packing.

Research Implications and Limitations

- Gaps in Evidence: No direct studies on the target compound were found; comparisons rely on structural analogs.

- Potential Applications: The compound’s dual ester-amide functionality suggests utility in prodrug design or as a ligand in coordination chemistry (e.g., mimicking benzylpenicillin derivatives) .

Biological Activity

Methyl 2-(3-amino-N-methylpropanamido)acetate hydrochloride is a synthetic compound with potential biological activity, particularly in the fields of biochemistry and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features an acetate group and an amide functionality, which contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The amine group can form hydrogen bonds with biological targets, while the ester group may undergo hydrolysis, releasing active metabolites that can modulate biochemical pathways.

Key Mechanisms:

- Enzyme Interaction : The compound has been studied for its potential to inhibit specific enzymes, which may lead to therapeutic effects.

- Receptor Modulation : It may influence receptor activity, impacting various signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures have shown antimicrobial activity against various pathogens .

- Therapeutic Potential : Investigations are ongoing into its potential as a therapeutic agent in drug development.

- Cellular Effects : Studies have demonstrated that the compound can affect cellular functions such as proliferation and apoptosis in cancer cells .

Case Studies and Experimental Data

- Inhibition Studies : In vitro studies have shown that this compound can inhibit certain enzymes at micromolar concentrations. For instance, one study reported complete inhibition of a target enzyme at 5 µM concentration .

- Cell Line Experiments : In experiments using HEK293T cells, the compound demonstrated significant potency in blocking specific protein interactions, suggesting its potential in therapeutic applications against diseases like cancer .

- Comparison with Similar Compounds : A comparative analysis with structurally similar compounds highlighted the unique efficacy of this compound in modulating enzyme activity and influencing cellular pathways.

Data Table: Biological Activity Overview

Q & A

Q. What are the established synthetic routes for methyl 2-(3-amino-N-methylpropanamido)acetate hydrochloride, and how can reaction yields be optimized?

Methodological Answer: The compound is synthesized via multi-step organic reactions. A common approach involves:

- Step 1 : Condensation of methyl 2-aminoacetate with a protected 3-amino-N-methylpropanamide intermediate.

- Step 2 : Deprotection under acidic conditions (e.g., HCl/dioxane) to form the hydrochloride salt.

- Optimization Strategies :

- Use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to enhance amide bond formation efficiency .

- Controlled stoichiometry and temperature (room temperature to 40°C) to minimize side reactions .

- Purification via recrystallization or column chromatography to improve yield and purity .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer: Key techniques include:

Q. How is this compound utilized as a building block in peptide or small-molecule synthesis?

Methodological Answer: The compound serves as a versatile intermediate due to its:

- Reactive Sites : The ester group allows hydrolysis to carboxylic acids, while the amide and amino groups enable further functionalization (e.g., acylation, alkylation).

- Applications :

Advanced Research Questions

Q. What experimental approaches are used to study the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC and quantify intact compound .

- Thermal Stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to assess decomposition temperatures.

- Key Finding : Hydrolysis of the ester group occurs rapidly at pH >10, necessitating storage at pH 4–6 and 4°C .

Q. How can researchers investigate its interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a gold sensor chip and measure binding kinetics (ka, kd) .

- Molecular Dynamics Simulations : Model interactions between the compound’s amide group and active-site residues (e.g., hydrogen bonding with Asp189 in trypsin-like proteases) .

- In Vitro Assays : Use fluorogenic substrates to test inhibitory activity against proteases or kinases .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) across studies?

Methodological Answer:

- Replicate Conditions : Ensure identical solvent (e.g., DMSO-d₆ vs. CDCl₃), temperature, and concentration as reference studies .

- 2D-NMR (COSY, HSQC) : Resolve overlapping peaks by correlating ¹H-¹H and ¹H-¹³C signals .

- Cross-Validation : Compare with structurally analogous compounds (e.g., methyl 2-amino-3-cyclohexylpropanoate hydrochloride) to identify consistent shifts .

Q. What mechanistic insights can be gained from studying its reactivity in nucleophilic acyl substitution reactions?

Methodological Answer:

- Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., amines, thiols) to determine leaving group efficiency.

- Computational Analysis : Calculate transition-state energies (DFT) to predict regioselectivity in acyl transfer reactions .

- Applications : Design prodrugs by modifying the ester group to enhance bioavailability .

Q. What role does this compound play in drug discovery pipelines, particularly for neurological or metabolic disorders?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.